molecular formula C22H17NO2 B12572145 Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- CAS No. 202827-88-1

Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-

Cat. No.: B12572145
CAS No.: 202827-88-1
M. Wt: 327.4 g/mol
InChI Key: ZBWAFFWEARHYGC-UHFFFAOYSA-N
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Description

Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenylpropenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- typically involves the reaction of benzamide with a suitable phenylpropenyl derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with a phenylpropenyl moiety makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

202827-88-1

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[4-(3-phenylprop-2-enoyl)phenyl]benzamide

InChI

InChI=1S/C22H17NO2/c24-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-22(25)19-9-5-2-6-10-19/h1-16H,(H,23,25)

InChI Key

ZBWAFFWEARHYGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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